![molecular formula C17H18N4 B14243170 Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- CAS No. 617691-10-8](/img/structure/B14243170.png)
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is an organic compound with the molecular formula C17H18N4. It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-chlorobenzonitrile with 1-(2-pyridinylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can facilitate binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, simpler in structure.
4-(2-Pyridinyl)benzonitrile: Lacks the piperazine ring.
1-(2-Pyridinylmethyl)piperazine: Lacks the benzonitrile group.
Uniqueness
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is unique due to the presence of both the piperazine and pyridine rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
617691-10-8 |
|---|---|
Formule moléculaire |
C17H18N4 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c18-13-15-4-6-17(7-5-15)21-11-9-20(10-12-21)14-16-3-1-2-8-19-16/h1-8H,9-12,14H2 |
Clé InChI |
FHIUQJRYGLYCFH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=N2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


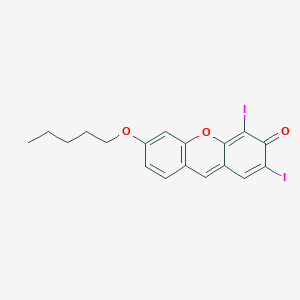
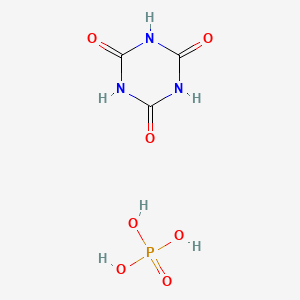
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

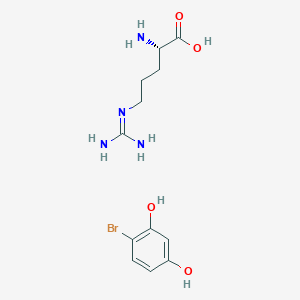
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
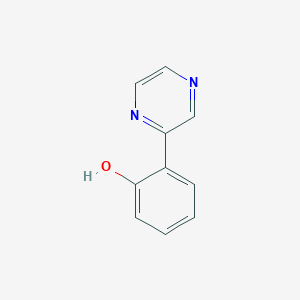
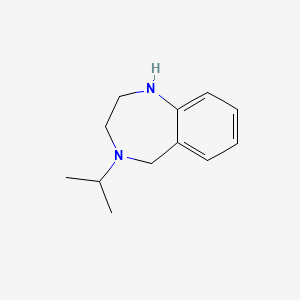
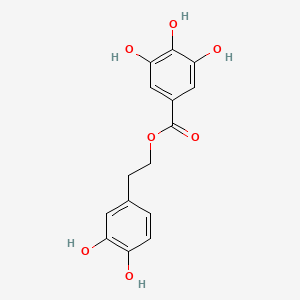
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
